
1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one is a heterocyclic compound that features a benzodioxole core with a phenylsulfanyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylsulfanylbenzaldehyde with a suitable nucleophile, followed by cyclization to form the benzodioxole ring. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes steps such as sulfonation, nucleophilic substitution, and cyclization, with careful control of reaction parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding the corresponding benzodioxole derivative.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzodioxole ring or the phenylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzodioxole derivatives.
Substitution: Various substituted benzodioxole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one involves its interaction with specific molecular targets. The phenylsulfanyl group can participate in various biochemical pathways, potentially inhibiting or activating enzymes or receptors. The benzodioxole core may also contribute to the compound’s overall activity by stabilizing interactions with target molecules.
Comparaison Avec Des Composés Similaires
1-(Phenylsulfonyl)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a sulfonyl group instead of a sulfanyl group.
1-(Phenylthio)-1,2-benzidoxodol-3(1H)-one: Similar structure but with a thioether group.
Uniqueness: 1-(Phenylsulfanyl)-1,2-benzidoxodol-3(1H)-one is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(1,1,2,2-tetrafluoro-2-phenylsulfanylethyl)-1λ3,2-benziodoxol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4IO2S/c16-14(17,15(18,19)23-10-6-2-1-3-7-10)20-12-9-5-4-8-11(12)13(21)22-20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLYXPXLFDREEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(C(F)(F)I2C3=CC=CC=C3C(=O)O2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4IO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2851791.png)
![3-Azabicyclo[3.2.1]octan-2-one](/img/structure/B2851795.png)
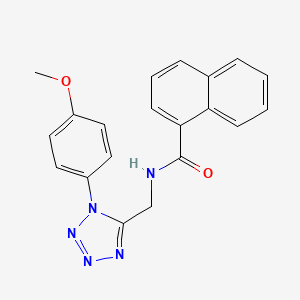
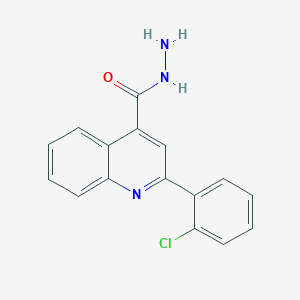
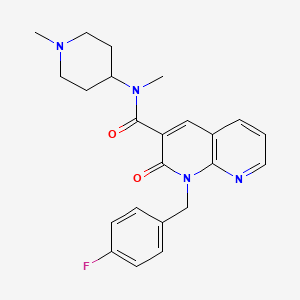
![Diethyl 2-[(4-bromo-3-methylphenyl)aminomethylidene]malonate](/img/structure/B2851804.png)
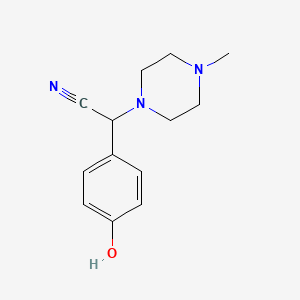
![N-[4-(1,2,3,4-tetrahydroisoquinolin-2-yl)but-2-yn-1-yl]furan-2-carboxamide](/img/structure/B2851807.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2851808.png)
![(4-(pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2851809.png)
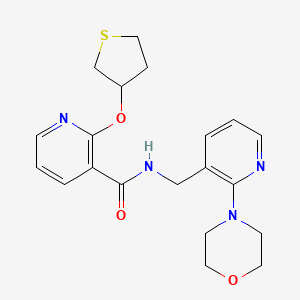
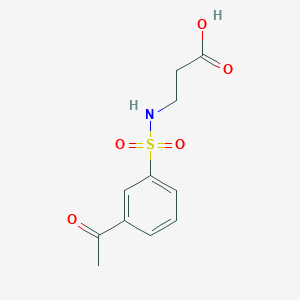
![N-[2-[[1-(2-Hydroxyethyl)-4,5,6,7-tetrahydroindazol-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2851813.png)
![3-[[(E)-2-cyano-3-[2-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2851814.png)
